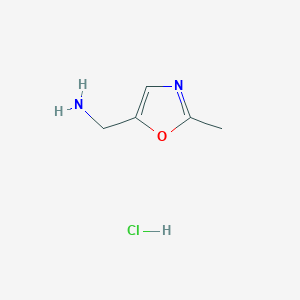

(2-Methyloxazol-5-yl)methanamine hydrochloride

CAS No.:

Cat. No.: VC15858782

Molecular Formula: C5H9ClN2O

Molecular Weight: 148.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9ClN2O |

|---|---|

| Molecular Weight | 148.59 g/mol |

| IUPAC Name | (2-methyl-1,3-oxazol-5-yl)methanamine;hydrochloride |

| Standard InChI | InChI=1S/C5H8N2O.ClH/c1-4-7-3-5(2-6)8-4;/h3H,2,6H2,1H3;1H |

| Standard InChI Key | ZMVGXYUEJKTQAB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=NC=C(O1)CN.Cl |

Introduction

Identification and Structural Characteristics

Chemical Identity

(2-Methyloxazol-5-yl)methanamine hydrochloride belongs to the oxazole family, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 1222084-56-1 | |

| Molecular Formula | C₅H₉ClN₂O | |

| Molecular Weight | 148.59 g/mol | |

| Synonyms | Not explicitly listed | |

| Appearance | Solid (exact form unspecified) |

The hydrochloride salt form improves the compound’s stability, making it suitable for storage and reactive applications .

Structural Analysis

Synthesis and Production

Industrial Manufacturing

Capot Chemical Co., Ltd., a primary supplier, lists the compound under "Laboratory chemicals" and "Manufacture of substances," suggesting its role as an intermediate in pharmaceuticals or agrochemicals . Scaling production would require optimizing reaction yields and purity controls, though proprietary details remain undisclosed.

Physical and Chemical Properties

Physicochemical Parameters

Critical physical properties are partially characterized:

| Property | Description | Source |

|---|---|---|

| State | Solid | |

| Solubility | Likely soluble in polar solvents (e.g., water) | |

| Stability | Stable under recommended storage conditions |

The absence of melting/boiling point data limits predictive modeling, though computational tools like QSPR (Quantitative Structure-Property Relationship) could estimate these values .

Reactivity and Decomposition

Thermal decomposition may release hydrogen chloride (HCl), nitrogen oxides (NOₓ), and carbon oxides, necessitating ventilation in handling environments . The compound’s oxazole ring is susceptible to ring-opening under strong acidic or basic conditions, which could be exploited in targeted degradation or functionalization .

Applications and Industrial Relevance

Research Applications

As a laboratory reagent, (2-Methyloxazol-5-yl)methanamine hydrochloride serves as:

-

A building block in medicinal chemistry for synthesizing bioactive molecules.

-

A ligand or catalyst in metal-mediated reactions, though no specific examples are cited .

| Precaution | Code | Source |

|---|---|---|

| Use personal protective equipment (PPE) | P281 | |

| Avoid contact with skin/eyes | P262 | |

| Store in a cool, dry place | P235 |

First aid protocols for exposure routes (inhalation, ingestion, skin contact) are standardized, emphasizing immediate medical consultation .

Regulatory and Compliance Considerations

Global Regulatory Status

No international restrictions (e.g., EPA, REACH) are noted, but users must comply with local chemical management policies.

Environmental Impact and Disposal

Ecotoxicological Data

Ecotoxicity, persistence, and bioaccumulation potential are unstudied, highlighting a critical research gap .

Waste Management

Recommended disposal involves incineration in licensed facilities equipped with scrubbers to neutralize HCl emissions .

Future Research Directions

-

Toxicological Studies: Acute/chronic toxicity assays to establish occupational exposure limits.

-

Synthetic Optimization: Developing greener synthesis routes to improve atom economy.

-

Application Exploration: Screening for biological activity in drug discovery pipelines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume